Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
CAS No.: 685088-15-7
Cat. No.: VC16788213
Molecular Formula: C18H35N
Molecular Weight: 265.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685088-15-7 |
|---|---|
| Molecular Formula | C18H35N |
| Molecular Weight | 265.5 g/mol |
| IUPAC Name | 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |
| Standard InChI | InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3 |
| Standard InChI Key | BJOGJNUXKSJDOZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) attached to a 3,3-diethyl-1,5,5-trimethylcyclohexyl group. This substitution pattern introduces significant steric hindrance and hydrophobicity, influencing its reactivity and interaction with biological targets. The IUPAC name, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine, reflects the cyclohexane ring’s substitution at positions 1, 3, 3, 5, and 5 with ethyl and methyl groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.5 g/mol |
| CAS Number | 685088-15-7 |
| IUPAC Name | 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |
| SMILES | CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |
| InChIKey | BJOGJNUXKSJDOZ-UHFFFAOYSA-N |
The Canonical SMILES string illustrates the cyclohexyl group’s branching, with ethyl (CC) and methyl (C) substitutions at positions 3,3 and 1,5,5, respectively. The piperidine ring (N2CCCCC2) is directly bonded to the cyclohexane’s carbon backbone.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthesis route involves alkylation of piperidine with 3,3-diethyl-1,5,5-trimethylcyclohexyl chloride under basic conditions. A typical procedure includes:
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Reaction Setup: Piperidine is dissolved in anhydrous dichloromethane or toluene.
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Base Addition: Sodium hydride (NaH) or potassium carbonate (KCO) is added to deprotonate piperidine.
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Alkylation: 3,3-Diethyl-1,5,5-trimethylcyclohexyl chloride is introduced dropwise at 0–5°C.
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Workup: The mixture is stirred for 12–24 hours, filtered, and concentrated under reduced pressure.
Yields typically range from 60–75%, with purity confirmed via GC-MS or -NMR.
Industrial Production
For large-scale manufacturing, continuous flow reactors are employed to enhance efficiency and safety. Automated systems regulate temperature, pressure, and reagent stoichiometry, minimizing byproducts. Solvent recovery systems in toluene-based processes reduce environmental impact.
Table 2: Comparison of Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 0–25°C | 20–50°C |
| Catalyst | NaH/KCO | Heterogeneous Catalysts |
| Yield | 60–75% | 80–90% |
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The hydrophobic cyclohexyl moiety may disrupt bacterial cell membranes, while the piperidine ring could interfere with peptidoglycan synthesis.
Applications in Medicinal Chemistry and Beyond
Drug Discovery
The compound’s structural complexity makes it a candidate for fragment-based drug design. Its rigid cyclohexyl group could serve as a scaffold for kinase inhibitors or GPCR modulators.
Material Science
Analogous piperidine derivatives stabilize polymers against thermal degradation . While direct evidence is lacking, the 3,3-diethyl groups in this compound may enhance compatibility with polyolefins.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
The phenyl-substituted analog exhibits higher molecular weight but lacks documented bioactivity, underscoring the role of alkyl vs. aryl groups in target engagement.
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